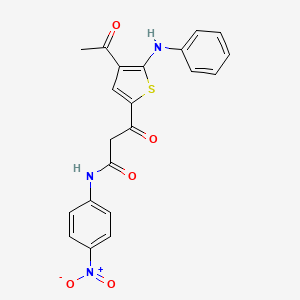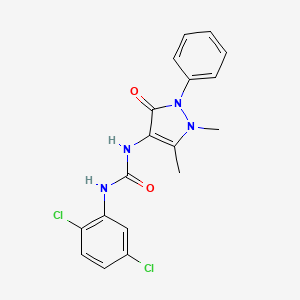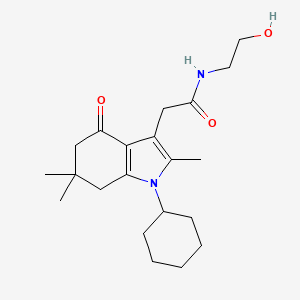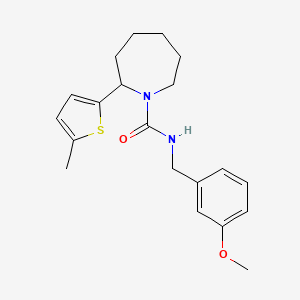![molecular formula C21H23N3O2 B5185668 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB) and has been shown to have a similar mechanism of action. In recent years, CPP-109 has gained attention for its potential as a treatment for addiction and other neurological disorders.
作用机制
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione works by inhibiting the enzyme gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB. By inhibiting this enzyme, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione increases the levels of GHB in the brain, which has been shown to reduce drug-seeking behavior and other addictive behaviors. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anxiolytic and anticonvulsant effects, which may be related to its effects on GHB metabolism.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its effects on GHB metabolism, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and other neurological disorders. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be relevant to its potential as a treatment for neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is that it has been extensively studied and characterized, so its effects and mechanisms of action are well understood. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established.
未来方向
There are several potential future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione in humans is needed to establish its potential as a clinical treatment.
合成方法
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is synthesized through a series of chemical reactions starting with 4-chlorobutyric acid and piperazine. The synthesis process involves several steps, including the protection of the piperazine nitrogen, the addition of the diphenylmethyl group, and the formation of the pyrrolidinedione ring. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and alcohol. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been studied for its potential as a treatment for other neurological disorders, including epilepsy, schizophrenia, and anxiety disorders.
属性
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-19-15-18(21(26)22-19)23-11-13-24(14-12-23)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGPRZILFEJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)NC2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5935597 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)



![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)